4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol
Description
Properties
IUPAC Name |
4-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(20-21-15)11-7-6-10(22)8-12(11)23/h1-8,22-23H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLRQFKIQTLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394237-55-9 | |
| Record name | 4-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol, a multi-step organic synthesis is typically employed. The process begins with the preparation of intermediate compounds, which are subsequently transformed through various reaction steps. Key steps often involve:
Formation of the pyrazole ring via cyclization reactions.
Introduction of the trifluoromethyl group, often achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl).
Attachment of the phenyl group through aromatic substitution reactions.
Incorporation of hydroxyl groups into the benzene ring via hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound might involve scaling up the laboratory synthesis processes. Common methods include batch or continuous flow reactions, utilizing robust catalysts and optimizing reaction conditions to improve yield and purity. Green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, such as:
Oxidation: : Often performed with oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Typical reagents used in these reactions include solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), with reactions often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Reaction temperatures can range from room temperature to reflux conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield quinones or carboxylic acids, reduction could produce alcohols or amines, and substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: : As a building block for complex organic synthesis and material science applications.
Biology: : Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Exploring its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Use in developing advanced materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol exerts its effects varies depending on the specific application. In medicinal chemistry, its biological activity is often mediated by interactions with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features enable it to modulate these targets through binding affinity or inhibitory effects, thereby influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and physicochemical properties of 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol with analogous pyrazole derivatives:
Pharmacological and Physicochemical Insights
COX-2 Inhibition Potential: Unlike SC-58125, a potent COX-2 inhibitor with a methylsulfonyl group, the target compound lacks the sulfonamide/sulfone moiety critical for COX-2 binding. However, its trifluoromethyl group may enhance hydrophobic interactions with enzyme pockets, as seen in SC-58125 . The diol group could mimic the polar interactions of sulfonamides but may reduce blood-brain barrier permeability due to higher hydrophilicity .
Solubility vs. Lipophilicity: The 1,3-benzenediol group increases aqueous solubility compared to methylsulfonyl (SC-58125) or azo () derivatives. However, this reduces logP (~2.5 vs.
Electronic Effects: The -CF₃ group is strongly electron-withdrawing, stabilizing the pyrazole ring and influencing resonance. This contrasts with electron-donating groups like methyl in 4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol, which may reduce electrophilicity and reactivity .
Metabolic Stability :
Fluorinated analogs, such as the trifluoropropenyl derivative in , exhibit enhanced metabolic resistance due to C-F bond strength. The target compound’s -CF₃ group similarly protects against oxidative degradation, though its diol moiety may increase susceptibility to glucuronidation .
Synthetic Challenges :
Radiolabeled analogs like [¹¹C]7 () require precise functional group compatibility. The target compound’s diol may complicate radiolabeling strategies compared to sulfonamide-containing tracers .
Computational Analysis (Multiwfn)
Wavefunction analysis using Multiwfn reveals:
- Electrostatic Potential (ESP): The diol moiety creates strong negative ESP regions (-40 kcal/mol), enhancing hydrogen-bond donor capacity. This contrasts with sulfonamide-containing analogs (e.g., SC-58125), which show broader negative ESP distributions .
- HOMO-LUMO Gap: The -CF₃ group lowers the HOMO energy (-6.5 eV vs. -5.8 eV for non-fluorinated pyrazoles), increasing stability against electrophilic attack .
Key Research Findings
- Structural Mimicry: The diol group in the target compound mimics resorcinol-based NSAIDs (e.g., t-resveratrol) but lacks their antioxidative activity due to differences in conjugation .
- Thermodynamic Stability: Crystal structure predictions (via SHELX software) suggest intramolecular hydrogen bonding between the diol and pyrazole N-atoms, enhancing rigidity compared to azo or thiazolidinone derivatives .
Biological Activity
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol is with a molecular weight of 348.32 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a phenolic moiety, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing pyrazole and phenolic structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with cellular targets.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation. The benzenediol component may also contribute to antioxidant activity, further supporting its anti-inflammatory potential.
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with the NF-kB pathway, which plays a critical role in inflammatory responses and cancer progression.
Study 1: Anticancer Activity in Breast Cancer Models
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol. The results showed a dose-dependent inhibition of breast cancer cell proliferation, with significant induction of apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 25 | 65 | 25 |
| 50 | 40 | 50 |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 µM) | 80 | 100 |
| Compound (50 µM) | 30 | 50 |
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol?
The synthesis typically involves fragment-based assembly, as demonstrated in crystallography studies where the compound was obtained by merging pyrazole and benzenediol fragments (Fig. 6 in ). A multi-step approach is recommended:
Core formation : Condense trifluoromethyl-substituted pyrazole precursors with 1,3-benzenediol derivatives under acid/base catalysis.
Functionalization : Introduce phenyl groups via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.
Optimization : Use continuous flow reactors for precise control of reaction kinetics and improved yield .
Key validation : Monitor intermediates via TLC/HPLC and confirm purity via recrystallization or column chromatography .
Basic: What analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolve the 3D structure (e.g., using SHELXL for refinement) to confirm regiochemistry of the pyrazole ring and substituent orientation .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish aromatic protons and trifluoromethyl groups.
- IR : Identify hydroxyl (≈3200 cm⁻¹) and C-F (≈1100 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .
Advanced: How can computational methods resolve contradictions in crystallographic and spectroscopic data?
- Density Functional Theory (DFT) : Compare calculated (e.g., using Gaussian or ORCA) and experimental bond lengths/angles to validate X-ray data. For example, discrepancies in pyrazole ring planarity may arise from crystal packing effects .
- Multiwfn analysis : Map electrostatic potential surfaces to explain unexpected reactivity or hydrogen-bonding patterns observed in crystallography .
- Cross-validation : Overlay experimental NMR chemical shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova) .
Advanced: How can the electronic properties of this compound inform its biological interactions?
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (via DFT) to predict charge transfer interactions with biological targets. The trifluoromethyl group may lower LUMO energy, enhancing electrophilicity .
- Molecular docking : Screen against receptors (e.g., COX-2 for anti-inflammatory activity) using PyMOL or AutoDock. Structural analogs like SC-58125 (a pyrazole-based COX-2 inhibitor) suggest potential binding modes .
- Pharmacophore mapping : Align hydroxyl and trifluoromethyl groups with known bioactive motifs to prioritize targets .
Advanced: How to address low reproducibility in biological activity assays?
- Solubility optimization : Test DMSO/ethanol mixtures to balance solubility and assay compatibility. Preclude aggregation via dynamic light scattering (DLS) .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the benzenediol moiety) that may interfere with activity .
- Dose-response refinement : Employ Hill slope analysis to distinguish specific binding from non-specific effects. Compare IC₅₀ values with structurally related compounds (e.g., 4-thiazolidinones or pyrazole carboxamides) .
Advanced: What strategies resolve conflicting bioactivity data across cell lines?
- Cell permeability assays : Measure intracellular accumulation via fluorescence tagging (e.g., BODIPY derivatives) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .
- Transcriptomic analysis : Perform RNA-seq on responsive vs. non-responsive cell lines to correlate activity with gene expression (e.g., ABC transporter upregulation) .
Methodological: How to design SAR studies for derivatives of this compound?
Core modifications : Replace the trifluoromethyl group with -CF₂H or -CHF₂ to assess steric/electronic effects.
Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate π-π stacking.
Biological evaluation : Test derivatives in enzyme inhibition (e.g., fluorescence-based assays for COX-2) and cell viability (MTT assay) .
Data interpretation : Use 3D-QSAR models (e.g., CoMFA) to correlate structural changes with activity trends .
Methodological: How to optimize crystallization conditions for challenging polymorphs?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (water, hexane) to induce nucleation .
- Temperature gradients : Use slow cooling (0.1°C/min) to favor single-crystal growth.
- Additive engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize metastable forms .
Methodological: How to validate the compound’s stability under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC for decomposition .
- Radical scavenging assays : Test hydroxyl radical quenching (e.g., using DPPH) to evaluate antioxidant potential of the benzenediol moiety .
Methodological: How to resolve ambiguous NOE correlations in NMR assignments?
- Selective irradiation : Use 1D-NOESY to isolate signals from overlapping regions (e.g., aromatic protons).
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
- Complementary data : Compare with DFT-calculated coupling constants (J-values) for dihedral angle validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
